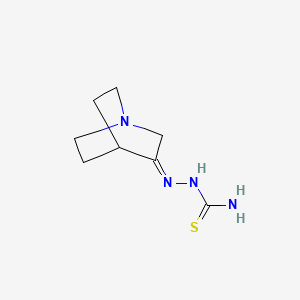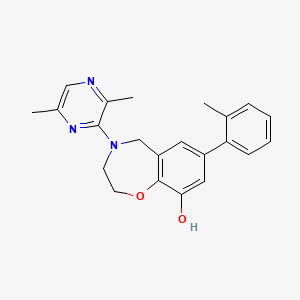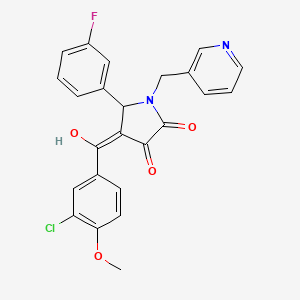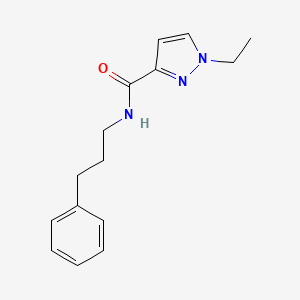![molecular formula C16H18N2O5 B5372180 7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BODIPY, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. BODIPY has been used extensively in various fields, including biotechnology, biochemistry, and medical research. Its versatility and ease of use make it an ideal tool for various applications.
Mechanism of Action
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the absorption of light, followed by the transfer of energy to an excited state. The excited state then emits light at a longer wavelength, resulting in fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated by cells and organisms. It has been used in various studies to investigate the biochemical and physiological effects of various compounds and biological processes. This compound has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cellular metabolism and signaling pathways.
Advantages and Limitations for Lab Experiments
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in laboratory experiments. It is a highly sensitive and specific fluorescent probe that can detect very low concentrations of biological molecules. It is also relatively easy to use and can be incorporated into various experimental protocols. However, there are some limitations to the use of this compound. It can be affected by various environmental factors, such as pH, temperature, and solvent polarity. In addition, its fluorescence properties can be affected by the presence of other fluorescent compounds in the sample.
Future Directions
There are several future directions for the use of 7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity and specificity. Another area of interest is the use of this compound in the development of new imaging techniques, such as super-resolution microscopy. Finally, this compound has potential applications in the development of new diagnostic and therapeutic agents for various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for the detection of various biological molecules and processes. This compound has been used extensively in various fields, including biotechnology, biochemistry, and medical research. Its advantages and limitations make it an essential tool for laboratory experiments, and its potential for future applications makes it an exciting area of research.
Synthesis Methods
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized using various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 2-aminophenol, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. Another method involves the reaction of 2,4-dimethoxybenzaldehyde, 2-aminophenol, and 1,3-benzodioxole-5-carboxylic acid in the presence of sulfuric acid and acetic anhydride.
Scientific Research Applications
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. This compound has also been used in imaging studies to visualize cellular structures and processes, such as cell division and apoptosis. In addition, this compound has been used in drug discovery and development to screen for potential drug candidates.
properties
IUPAC Name |
9-[2-(1,3-benzodioxol-5-yl)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(7-11-2-3-12-13(6-11)22-10-21-12)18-5-1-4-16(9-18)8-17-15(20)23-16/h2-3,6H,1,4-5,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWCGPORAHYWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzyl)-4-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5372099.png)

![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)

![ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)

